3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Overview
Description
3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been shown to bind to their targets with high affinity, leading to inhibition or modulation of the target’s activity . This interaction can result in changes in cellular signaling pathways and biological responses.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway modulations would depend on the specific cellular context and the nature of the target’s role in these pathways.
Result of Action
Similar compounds have been shown to exhibit various biological activities, including anti-inflammatory and antimicrobial effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields .
Industrial Production Methods
the scalability of the microwave-mediated synthesis suggests that it could be adapted for industrial applications with appropriate optimization of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in material sciences.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is unique due to its specific structural features and the presence of a methoxyphenyl group, which imparts distinct biological activities compared to other similar compounds .
Properties
IUPAC Name |
3-[7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-22-11-4-2-3-10(9-11)12-7-8-16-15-17-13(18-19(12)15)5-6-14(20)21/h2-4,7-9H,5-6H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZONFEDKPZHVET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=NC3=NC(=NN23)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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